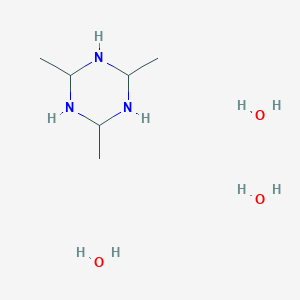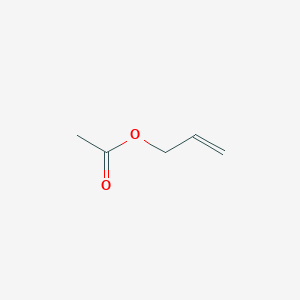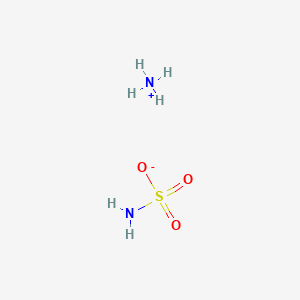
2,3,4-Trichlorophenyl isothiocyanate
Übersicht
Beschreibung
2,3,4-Trichlorophenyl isothiocyanate is an organic compound with the formula C7H2Cl3NS . It has a molecular weight of 238.521 .
Synthesis Analysis
The synthesis of isothiocyanates, including 2,3,4-Trichlorophenyl isothiocyanate, often involves the reaction between alkyl halides and alkali thiocyanate in aqueous media . Another common method is the cyanation of organosulfur compounds .Molecular Structure Analysis
The molecular structure of 2,3,4-Trichlorophenyl isothiocyanate consists of a single bond between sulfur and carbon (S-C), and a triple bond between carbon and nitrogen (C≡N) .Chemical Reactions Analysis
Organic thiocyanates, including 2,3,4-Trichlorophenyl isothiocyanate, can undergo various reactions. For example, they can be hydrolyzed to thiocarbamates . Some thiocyanates can also isomerize to isothiocyanates .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 324.1±42.0 °C at 760 mmHg, and a flash point of 149.8±27.9 °C . It has a molar refractivity of 56.4±0.5 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Summary of the Application
2,3,4-Trichlorophenyl isothiocyanate is used in the field of organic synthesis . It plays a significant role in the synthesis of various heterocyclic compounds and unsymmetric thioureas .
Methods of Application or Experimental Procedures
A general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions . This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . The choice of solvent is of decisive importance for the successful formation of the dithiocarbamate salt particularly for highly electron-deficient substrates .
Results or Outcomes Obtained
This novel and economical method is suitable for scale-up activities . It has been found that naturally occurring isothiocyanates play a significant role in the cancer chemopreventive activity of these plant species , and thus, many of such analogues containing the isothiocyanate motif have been synthesized for potential medical applications .
Mass Spectrometry
Summary of the Application
“2,3,4-Trichlorophenyl isothiocyanate” is used in the field of mass spectrometry . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
Methods of Application or Experimental Procedures
The sample is usually introduced into the mass spectrometer as ions. Once inside the mass spectrometer, the ions are separated according to their mass-to-charge ratio, and their relative abundance is measured. This data can be used to determine the mass of the ions, and can also be used to infer the possible elemental or isotopic composition of the sample .
Results or Outcomes Obtained
The mass spectrum of “2,3,4-Trichlorophenyl isothiocyanate” can be obtained and analyzed. This can provide valuable information about the molecular weight and structure of the compound .
Medicinal Chemistry
Summary of the Application
“2,3,4-Trichlorophenyl isothiocyanate” has been studied in the field of medicinal chemistry . It has been used in the synthesis of derivatives of isoniazid, a first-line antitubercular drug .
Methods of Application or Experimental Procedures
The compound can be used in the synthesis of isoniazid derivatives through various chemical reactions . The resulting compounds can then be tested for their antitubercular activity .
Results or Outcomes Obtained
The synthesized isoniazid derivatives have shown potential as inhibitors of urease and inflammatory markers . This suggests that “2,3,4-Trichlorophenyl isothiocyanate” and its derivatives could have potential applications in the treatment of tuberculosis .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3-trichloro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAGIDXAYVLNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155441 | |
| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichlorophenyl isothiocyanate | |
CAS RN |
127142-69-2 | |
| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 127142-69-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)


![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)



![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)


![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)

